tri(pyrrol-1-yl)borane
Description
Tri(pyrrol-1-yl)borane is a boron-centered compound featuring three pyrrole ligands coordinated to a central boron atom. Its structure consists of a trigonal planar geometry, stabilized by π-electron donation from the pyrrole rings to the boron atom.
Properties
CAS No. |
18899-90-6 |
|---|---|
Molecular Formula |
C12H12BN3 |
Molecular Weight |
209.06 g/mol |
IUPAC Name |
tri(pyrrol-1-yl)borane |
InChI |
InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H |
InChI Key |
WPXPRWWEZJWDJT-UHFFFAOYSA-N |
SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
Canonical SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borane, tripyrrol-1-yl-, typically involves the reaction of boron trihalides with pyrrole under controlled conditions. One common method is the reaction of boron trichloride with pyrrole in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of borane, tripyrrol-1-yl-, may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: tri(pyrrol-1-yl)borane, can undergo oxidation reactions to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The pyrrole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Halogenated borane derivatives.
Scientific Research Applications
tri(pyrrol-1-yl)borane, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of borane, tripyrrol-1-yl-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to therapeutic effects such as in BNCT.
Comparison with Similar Compounds
Key Properties:
- Synthesis : While direct synthesis details for tri(pyrrol-1-yl)borane are sparse in the provided evidence, analogous polypyrazolylborate compounds (e.g., tris(pyrazolyl)borates) are typically synthesized via reactions between borane precursors and heterocyclic ligands under controlled conditions .
- Reactivity : The boron center acts as a Lewis acid, enabling coordination with transition metals. However, attempts to use this compound as a template for macrocyclic compounds (e.g., calix[3]pyrrole) were unsuccessful due to insufficient stabilization under thermal conditions required for cyclization .
- Applications : Explored in hydrogen storage systems due to the B–N bond’s ability to reversibly release hydrogen. Pyrrolidine borane, a related compound, demonstrates favorable dehydrogenation energetics .
Comparison with Similar Boron Compounds
Tris(pyrazolyl)borates
Structural Differences :
Functional Contrasts :
- Coordination Chemistry : Tris(pyrazolyl)borates form stable complexes with transition metals (e.g., Rh, Ir, Co) for catalytic applications, such as dioxygen activation and C–H bond functionalization . This compound lacks comparable catalytic versatility due to weaker ligand field effects.
- Thermal Stability : Pyrazole ligands confer greater thermal stability, enabling high-temperature reactions. This compound decomposes under harsh conditions (e.g., >140°C), limiting its utility in high-energy processes .
Tris(trifluoromethyl)borane Carbonyl [(CF₃)₃BCO]
Structural Differences :
- The trifluoromethyl groups create a highly electron-deficient boron center, contrasting with the electron-rich this compound.
Functional Contrasts :
Pyrrolidine Borane and Piperidine Borane
Structural Differences :
- These are amine-borane adducts with saturated five- (pyrrolidine) or six-membered (piperidine) rings, unlike the aromatic pyrrole ligands in this compound.
Functional Contrasts :
- Hydrogen Storage : Piperidine borane has a longer B–N bond (1.65 Å vs. 1.58 Å for pyrrolidine borane) but stronger bond dissociation energy (−27.6 kcal/mol vs. −25.1 kcal/mol), enabling efficient hydrogen release. This compound’s aromatic system may hinder reversible dehydrogenation .
- Catalytic Pathways : BH₃-catalyzed dehydrogenation is more favorable for amine-boranes than for this compound, which lacks labile B–H bonds .
Data Tables
Table 1: Structural and Thermochemical Comparison
| Compound | B–N Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Dehydrogenation Energy (kJ/mol) |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| Pyrrolidine borane | 1.58 | -25.1 | 12.3 |
| Piperidine borane | 1.65 | -27.6 | 10.9 |
| Tris(pyrazolyl)borate | ~1.55* | N/A | N/A |
*Estimated from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
